molecular formula C9H13NO B13826583 7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI)

7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI)

Cat. No.: B13826583
M. Wt: 151.21 g/mol
InChI Key: JUJKXUKOHCGNQT-MRVPVSSYSA-N
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Description

7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) is a heterocyclic compound that features a fused ring system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole derivative, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of activating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) is unique due to its specific ring system and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(8aS)-2-methyl-5,6,8,8a-tetrahydro-3H-indolizin-7-one

InChI

InChI=1S/C9H13NO/c1-7-4-8-5-9(11)2-3-10(8)6-7/h4,8H,2-3,5-6H2,1H3/t8-/m1/s1

InChI Key

JUJKXUKOHCGNQT-MRVPVSSYSA-N

Isomeric SMILES

CC1=C[C@@H]2CC(=O)CCN2C1

Canonical SMILES

CC1=CC2CC(=O)CCN2C1

Origin of Product

United States

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